Hydroxycamptothecin

Beschreibung

10-hydroxycamptothecin is under investigation in clinical trial NCT00956787 (Study of AR-67 (DB-67) in Myelodysplastic Syndrome (MDS)).

10-Hydroxycamptothecin has been reported in Nothapodytes nimmoniana, Fusarium solani, and Camptotheca acuminata with data available.

HYDROXYCAMPTOTHECIN is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

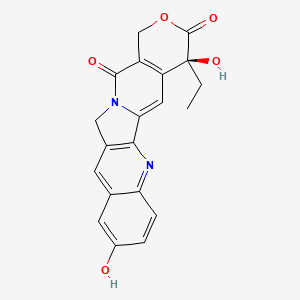

Structure

3D Structure

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941444 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-09-7 | |

| Record name | Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Hydroxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxycamptothecin's Mechanism of Action: A Technical Guide to Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of 10-Hydroxycamptothecin (HCPT), a potent semi-synthetic analog of camptothecin. As a pivotal anti-neoplastic agent, HCPT's therapeutic efficacy is rooted in its specific interaction with human DNA topoisomerase I (Top1), a critical enzyme in DNA metabolism. This guide details the catalytic cycle of Top1, the precise mechanism of HCPT-mediated inhibition, the resultant cellular consequences, and the downstream signaling pathways that culminate in apoptosis. Quantitative data on its efficacy and detailed experimental protocols for its study are also presented.

The Target: DNA Topoisomerase I (Top1)

DNA Topoisomerase I is a ubiquitous and essential nuclear enzyme that resolves topological stress in DNA.[1][2] It alleviates torsional strain generated during vital cellular processes like DNA replication, transcription, and recombination by introducing transient single-strand breaks (SSBs) into the DNA backbone.[1][3]

The catalytic cycle of Top1 involves several distinct steps:

-

Non-covalent DNA Binding: Top1 binds to the DNA duplex.

-

DNA Cleavage: The enzyme cleaves one of the DNA strands. This is achieved through a transesterification reaction where a catalytic tyrosine residue in the enzyme's active site nucleophilically attacks a DNA phosphodiester bond. This reaction results in a covalent intermediate known as the Top1-DNA cleavage complex (Top1cc), with the enzyme linked to the 3'-end of the broken DNA strand.[3]

-

Strand Rotation: The intact DNA strand rotates around the broken strand through the enzyme-mediated break, relaxing the supercoiled DNA.

-

DNA Religation: The 5'-hydroxyl end of the broken strand attacks the 3'-phosphotyrosyl bond, resealing the DNA backbone and releasing the enzyme to begin another catalytic cycle. This rejoining step does not require ATP.

The Interfacial Inhibitor: HCPT's Poisoning Mechanism

HCPT functions not as a classic enzymatic inhibitor that binds to the active site of the free enzyme, but as an "interfacial inhibitor" or a "Top1 poison". Its mechanism is to trap the transient Top1-DNA cleavage complex.

The process is as follows:

-

HCPT specifically binds to the Top1cc, inserting itself into the enzyme-mediated DNA gap at the cleavage site.

-

This binding forms a stable, drug-enzyme-DNA ternary complex.

-

The presence of HCPT in this pocket physically obstructs the DNA religation step, effectively stalling the catalytic cycle.

The stabilization of the cleavage complex is the central mechanism of action. While the enzyme can still cleave DNA, it is unable to efficiently reseal the break, leading to an accumulation of these stalled complexes.

Cellular Ramifications: From Single-Strand Breaks to Cytotoxicity

The HCPT-stabilized Top1cc itself is not the primary cytotoxic lesion. The lethality of HCPT is predominantly S-phase specific and arises from the collision of the cellular replication machinery with these ternary complexes.

When an advancing replication fork encounters a stabilized Top1cc, the transient single-strand break is converted into a highly cytotoxic and permanent DNA double-strand break (DSB). These DSBs are difficult for the cell to repair and, if left unresolved, trigger cell cycle arrest and programmed cell death. Collisions with transcription machinery can also contribute to cytotoxicity.

Apoptotic Signaling Pathways Activated by HCPT

The formation of DSBs initiates a complex DNA Damage Response (DDR), a network of signaling pathways that sense the damage and dictate the cell's fate. HCPT has been shown to induce apoptosis through multiple interconnected pathways.

-

p53-Mediated Mitochondrial (Intrinsic) Pathway: Following DNA damage, the p53 tumor suppressor protein is often activated. This can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2). This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a caspase cascade, beginning with caspase-9 and culminating in the executioner caspase-3, leading to apoptosis.

-

Extrinsic Pathway: Some studies indicate that HCPT can also activate the extrinsic apoptotic pathway, evidenced by the cleavage and activation of caspase-8.

-

Endoplasmic Reticulum (ER) Stress Pathway: HCPT can induce ER stress, activating the PERK signaling pathway. This leads to the upregulation of pro-apoptotic factors like CHOP, which further contributes to the mitochondrial-mediated apoptosis.

Quantitative Data on HCPT Activity

The potency of HCPT has been quantified across various cancer cell lines and in enzymatic assays.

Table 1: In Vitro Cytotoxicity (IC50) of 10-Hydroxycamptothecin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 7.27 | |

| BT-20 | Breast Cancer | 34.3 | |

| Colo 205 | Colon Cancer | 5-20 (Significant Inhibition) | |

| SMS-KCNR | Neuroblastoma | 2.5-20 (Significant Inhibition) | |

| MG-63 | Osteosarcoma | 20-80 (Significant Inhibition) | |

| hTERT | Human Fibroblast | 68,320 (CC50) |

| HMEC | Microvascular Endothelial | 310 | |

Table 2: Topoisomerase I Inhibition by 10-Hydroxycamptothecin

| Assay | Substrate | EC50 (µM) | Potency vs. Camptothecin (CPT) | Reference |

|---|

| Top1-mediated Cleavable Complex Formation | pBR322 Plasmid DNA | 0.35 | >50-fold more potent | |

Key Experimental Protocols

Topoisomerase I Activity (DNA Relaxation) Assay

-

Principle: This assay measures the ability of Top1 to relax supercoiled plasmid DNA. Inhibitors like HCPT prevent this relaxation.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1 or pBR322), 10x Top1 reaction buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA), and distilled water to a near-final volume.

-

Inhibitor Addition: Add varying concentrations of HCPT (dissolved in DMSO) or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add a defined unit of purified human Top1 enzyme to initiate the reaction. One unit is typically defined as the amount of enzyme required to fully relax 1 µg of supercoiled DNA in 30-60 minutes at 37°C.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye (e.g., 3% SDS, 30% glycerol, 0.3% bromophenol blue).

-

Analysis: Load the samples onto a 1% agarose gel. Separate the DNA forms via electrophoresis. Visualize the DNA using ethidium bromide staining. Supercoiled (unrelaxed) DNA migrates faster than the relaxed, circular form. The degree of inhibition is determined by the persistence of the supercoiled DNA band.

-

Topoisomerase I DNA Cleavage Assay

-

Principle: This assay directly measures the ability of HCPT to stabilize the Top1-DNA cleavage complex by detecting the accumulation of cleaved DNA fragments.

-

Methodology:

-

Substrate Preparation: Prepare a DNA substrate (typically a specific oligonucleotide duplex of >100 bp) that is uniquely radiolabeled on the 3'-end of one strand with [α-³²P]dideoxy-ATP (cordycepin) using terminal deoxynucleotidyl transferase.

-

Reaction Setup: Incubate the ³²P-labeled DNA substrate with recombinant human Top1 in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA) in the presence of various concentrations of HCPT or a vehicle control.

-

Incubation: Allow the reaction to proceed at 25-37°C for 20-30 minutes to permit the formation of cleavage complexes.

-

Termination and Denaturation: Stop the reaction by adding SDS to a final concentration of 0.5-1%. This denatures the Top1 enzyme, trapping it covalently on the DNA if it is part of a cleavage complex and preventing religation.

-

Analysis: Analyze the DNA fragments on a denaturing polyacrylamide sequencing gel. The gel is dried and exposed to a phosphor screen or X-ray film. The appearance of shorter, radiolabeled DNA fragments indicates drug-induced stabilization of the cleavage complex at specific sites.

-

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (viable) cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of HCPT for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

References

An In-depth Technical Guide to the Structure-Activity Relationship of 10-Hydroxycamptothecin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 10-hydroxycamptothecin (HCPT) derivatives, potent anti-cancer agents that target topoisomerase I. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of oncology.

Core Structure and Mechanism of Action

10-Hydroxycamptothecin, a derivative of the natural alkaloid camptothecin, is a pentacyclic compound with a characteristic α-hydroxy lactone ring (E-ring) that is crucial for its activity.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I.[2][3][4] Topoisomerase I relaxes DNA supercoiling during replication and transcription by creating a transient single-strand break. HCPT and its derivatives intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis.

Structure-Activity Relationship (SAR)

Intensive medicinal chemistry efforts have focused on modifying the HCPT scaffold to improve its pharmacological properties, including aqueous solubility, lactone ring stability, and therapeutic efficacy, while reducing toxicity. The key positions for modification are the A and B rings, particularly at positions 7, 9, and 10.

Modifications at the C-10 Position

The hydroxyl group at the C-10 position is a prime site for derivatization to create prodrugs with enhanced solubility and tumor targeting.

-

Ester and Carbamate Linkages: Introduction of various moieties through ester or carbamate linkages at the 10-hydroxyl group has been a successful strategy. For instance, irinotecan (CPT-11), a clinically approved drug, is a prodrug of SN-38 (7-ethyl-10-hydroxycamptothecin) where a carbamate linkage is utilized to improve water solubility. Similarly, conjugating amino acids or dipeptides via a carbamate linkage has been shown to generate SN-38 in physiological conditions and exhibit potent in vitro antitumor activities.

-

PEGylation: Conjugating polyethylene glycol (PEG) to the 10-hydroxyl group via a spacer, such as valine, has been shown to significantly improve water solubility and, in some cases, enhance antitumor activity compared to the parent HCPT.

-

Carbonates: The synthesis of 10,20-biscarbonates and 10-monocarbonates has been explored to improve the stability of the lactone ring. While 10-carbonates are generally unstable, 20-carbonates show relative stability and can be cleaved by esterases, acting as prodrugs.

Modifications at the C-7 Position

The C-7 position has also been a focal point for modifications to enhance potency.

-

Alkyl Substitutions: The introduction of an ethyl group at the C-7 position, as seen in SN-38, is a well-established modification that significantly increases anti-tumor activity. The combination of a 7-ethyl group with a 10-hydroxy group is a common feature in many potent derivatives.

-

Silyl Modifications: 7-silyl-modified CPT analogues, such as the silatecans (e.g., 7-tert-butyldimethylsilyl-10-hydroxy camptothecin), are highly lipophilic and have shown potential in overcoming drug resistance.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro cytotoxicity of various 10-hydroxycamptothecin derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of PEG-HCPT Conjugates

| Compound | Linker | PEG Size (Da) | K562 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |

| HCPT | - | - | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.15 ± 0.03 |

| 4a | Valine | 750 | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.08 ± 0.01 |

| 4d | Valine | 2000 | 0.03 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 |

| 4e | Valine | 5000 | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 |

| 4f | Valine | 10000 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |

Table 2: In Vitro Cytotoxicity of SN-38 Prodrugs

| Compound | Moiety | HeLa IC₅₀ (nM) | SGC-7901 IC₅₀ (nM) |

| Irinotecan | - | 2500 ± 150 | 3200 ± 210 |

| SN-38 | - | 2.1 ± 0.3 | 4.5 ± 0.6 |

| 5h | L-Leucine | 1.8 ± 0.2 | 3.9 ± 0.5 |

| 7c | Gly-L-Phe | 1.5 ± 0.2 | 3.2 ± 0.4 |

| 7d | L-Ala-L-Phe | 1.2 ± 0.1 | 2.8 ± 0.3 |

| 7f | L-Val-L-Phe | 1.0 ± 0.1 | 2.5 ± 0.3 |

Table 3: In Vitro Cytotoxicity of C-10 Substituted Camptothecin Derivatives

| Compound | Substitution at C-10 | A549 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| SN-38 | -OH | 5.6 ± 0.7 | 3.8 ± 0.5 |

| B7 | -(2-oxo-2-(4-methylpiperidin-1-yl)ethoxy) | 2.1 ± 0.3 | 1.5 ± 0.2 |

Experimental Protocols

Cytotoxicity Study (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol evaluates the antitumor activity of compounds in a living organism.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549, Colo 205) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomly assign the mice to treatment and control groups. Administer the test compounds (and vehicle control) via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the antitumor efficacy. The tumors may also be excised for further analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of 10-hydroxycamptothecin derivatives and the subsequent cellular responses.

Caption: Mechanism of 10-hydroxycamptothecin derivative-mediated topoisomerase I inhibition.

Caption: Cellular signaling pathways activated by HCPT-induced DNA damage.

Caption: A typical experimental workflow for the in vitro evaluation of novel HCPT derivatives.

This guide provides a foundational understanding of the SAR of 10-hydroxycamptothecin derivatives. The presented data and protocols are intended to serve as a valuable resource for the design and development of next-generation topoisomerase I inhibitors with improved therapeutic profiles.

References

Synthesis of 10-Hydroxycamptothecin from Camptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the synthesis of 10-hydroxycamptothecin (10-HCPT), a potent anti-cancer agent, from its natural precursor, camptothecin (CPT). This document details both chemical and biosynthetic approaches, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of the synthesis workflows.

Chemical Synthesis of 10-Hydroxycamptothecin

The conversion of camptothecin to 10-hydroxycamptothecin primarily involves the introduction of a hydroxyl group at the C-10 position of the quinoline ring system. Various chemical methods have been developed to achieve this transformation, with notable approaches including oxidation coupled with photoactivation and a multi-step process involving hydrogenation and subsequent oxidation.

Quantitative Data Summary

The following table summarizes the quantitative data from a key chemical synthesis method.

| Parameter | Value | Reference |

| Starting Material | Camptothecin (CPT) | [1] |

| Step 1: Hydrogenation | ||

| CPT Amount | 3.2 g (0.0092 mol) | [1] |

| Catalyst | 0.8 g Pt⁰ (from pre-reduction of 8 g PtO₂) | [1] |

| Solvent | Acetic Acid (80 ml for pre-reduction, additional for reaction) | [1] |

| Hydrogen Pressure | 1 atm | [1] |

| Reaction Time | 8.5 hours | |

| Step 2: Oxidation | ||

| Oxidizing Agent | Lead(IV) acetate (Pb(OAc)₄) | |

| Pb(OAc)₄ Amount | 6.4 g (0.014 mol) | |

| Reaction Time | 30 minutes | |

| Initial Product Mixture Composition (HPLC) | ||

| 10-HCPT | 44% | |

| 10-Acetoxycamptothecin (10-AcHOCPT) | 26% | |

| Unreacted CPT | 32% | |

| Post-Hydrolysis Product Composition (HPLC) | ||

| 10-HCPT | 70% | |

| 10-AcHOCPT | 1.2% | |

| Unreacted CPT | 21.3% | |

| Photo-oxidation Method | ||

| Total Yield of 10-HCPT | 47.06% | |

| Purity of 10-HCPT | 92.07% |

Experimental Protocol: Hydrogenation and Oxidation Method

This protocol is based on the synthesis of 10-hydroxycamptothecin from camptothecin via a two-step chemical process.

Materials:

-

Camptothecin (CPT)

-

Amorphous Platinum(IV) oxide (PtO₂)

-

Acetic acid (HOAc)

-

Hydrogen gas (H₂)

-

Helium gas

-

Lead(IV) acetate (Pb(OAc)₄)

-

Celite

-

Cold water

-

Chloroform

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

0.5% aqueous Hydrochloric acid (HCl)

Step 1: Preparation of Platinum Catalyst and Hydrogenation of Camptothecin

-

Prepare the platinum catalyst (Pt⁰) by pre-reducing 8 g of amorphous PtO₂ in 80 ml of acetic acid under 1 atmosphere of hydrogen pressure for 1.5 hours.

-

In a reaction vessel, combine 3.2 g (0.0092 mol) of camptothecin, the prepared 0.8 g of Pt⁰ catalyst, and acetic acid.

-

Subject the mixture to 1 atmosphere of hydrogen gas for 8.5 hours, monitoring the uptake of hydrogen. The reaction is slowed down after the theoretical amount of H₂ (slightly more than 0.4 L) is absorbed.

-

Degas the reaction mixture with a stream of Helium.

-

Filter the mixture through celite and wash the filter cake with 20 ml of acetic acid. The resulting solution contains 1,2,6,7-tetrahydroxy-camptothecin.

Step 2: Oxidation to 10-Hydroxycamptothecin

-

Immediately treat the solution from Step 1 with 6.4 g (0.014 mol) of lead(IV) acetate, added in portions.

-

Stir the reaction mixture vigorously under a Helium atmosphere for 30 minutes.

-

Evaporate the solvent to obtain a gummy residue.

-

Triturate the residue with 100 ml of cold water to produce a light brown solid.

-

Collect the solid by filtration, wash with cold water, and air dry overnight. This yields a mixture of 10-HCPT (44%), 10-acetoxycamptothecin (26%), and unreacted CPT (32%) as determined by HPLC.

Step 3: Hydrolysis and Purification

-

Combine the crude mixture with 150 ml of 50% acetic acid and heat under reflux overnight.

-

Cool the reaction mixture and concentrate it to approximately 20 ml.

-

Add 100 ml of cold water to precipitate the product.

-

Filter the precipitate, wash with more cold water, and dry to afford 2.1 g of a solid containing 10-HCPT (70%), 10-acetoxycamptothecin (1.2%), and CPT (21.3%) based on HPLC analysis.

-

Triturate the mixture with 0.5% aqueous HCl to dissolve the water-soluble components.

-

Remove the insoluble CPT by filtration.

-

Extract the water-soluble fraction with chloroform.

-

Crystallize the pure 10-HCPT from a boiling solution of 20% methanol in chloroform by adding ethyl acetate dropwise until turbidity appears.

Experimental Workflow Diagram

Caption: Chemical synthesis workflow for 10-Hydroxycamptothecin.

Biosynthetic Approaches

In addition to chemical synthesis, biosynthetic methods for producing 10-hydroxycamptothecin have been explored. These approaches leverage biological systems, such as plant cell cultures and isolated enzymes, to perform the hydroxylation of camptothecin.

Hairy Root Cultures

Hairy root cultures of Camptotheca acuminata, established through transformation with Agrobacterium rhizogenes, have been shown to produce and secrete both camptothecin and 10-hydroxycamptothecin. These cultures can synthesize the alkaloids at levels comparable to or even exceeding those found in the roots of the intact plant, with reported yields of approximately 1.0 mg/g dry weight for CPT and 0.15 mg/g dry weight for 10-HCPT.

Enzymatic Synthesis

Recent research has led to the discovery of cytochrome P450 monooxygenase enzymes from Camptotheca acuminata that can regioselectively hydroxylate camptothecin at the C-10 position. This enzymatic approach offers a highly specific and environmentally friendly alternative to chemical synthesis. The biotransformation using these enzymes has demonstrated a conversion rate of 12 mg/L in baker's yeast (Saccharomyces cerevisiae). This chemoenzymatic strategy is a promising avenue for the sustainable production of 10-hydroxycamptothecin and its derivatives.

Conclusion

The synthesis of 10-hydroxycamptothecin from camptothecin can be achieved through both chemical and biosynthetic routes. Chemical methods, while effective, often involve multiple steps and the use of heavy metal reagents. Biosynthetic approaches, including the use of hairy root cultures and isolated enzymes, present a more sustainable and highly selective alternative. The choice of method will depend on factors such as desired scale, purity requirements, and environmental considerations. Further research into optimizing both chemical and biosynthetic pathways will be crucial for the efficient and economical production of this important anti-cancer compound.

References

Hydroxycamptothecin from Camptotheca acuminata: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-hydroxycamptothecin (HCPT), a potent anti-cancer alkaloid, and its natural source, the Chinese tree Camptotheca acuminata. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support research and development efforts in natural product chemistry and oncology.

Quantitative Analysis of Hydroxycamptothecin and Camptothecin in Camptotheca acuminata

The concentration of 10-hydroxycamptothecin (HCPT) and its precursor, camptothecin (CPT), varies significantly across different tissues of Camptotheca acuminata and in various in vitro culture systems. Understanding this distribution is crucial for optimizing harvesting and extraction processes.

Table 1: Concentration of Camptothecin (CPT) and 10-Hydroxycamptothecin (HCPT) in Various Tissues of Camptotheca acuminata

| Plant Tissue | Camptothecin (CPT) Concentration (mg/g dry weight) | 10-Hydroxycamptothecin (HCPT) Concentration (mg/g dry weight) |

| Young Flower Buds | 2.46[1][2][3] | 1.41[1][2] |

| Stems | Detectable | Detectable |

| Seeds | Detectable | Detectable |

| Roots | Detectable | Undetectable |

| Leaves | Undetectable | Detectable |

| Opening Flowers | Undetectable | Detectable |

| Fading Flowers | Undetectable | Detectable |

| Fruits | 1.31 | 1.66 |

| Tender Leaves (untreated) | ~0.639 (as per ‰ extraction rate) | ~0.437 (as per ‰ extraction rate) |

Table 2: Yield of Camptothecin (CPT) and 10-Hydroxycamptothecin (HCPT) in In Vitro Culture Systems of Camptotheca acuminata

| Culture System | Camptothecin (CPT) Yield (mg/g dry weight) | 10-Hydroxycamptothecin (HCPT) Yield (mg/g dry weight) |

| Callus Cultures | 1 - 2 | 0.08 - 0.1 |

| Hairy Roots | 1.0 | 0.15 |

| Seedlings (treated with elicitors) | 1.33 - 1.81 | 2.25 - 2.60 |

Experimental Protocols

Extraction of this compound and Camptothecin

A robust extraction method is fundamental to achieving high yields of the target alkaloids. The following protocol is a synthesis of methodologies reported in the literature.

Protocol 2.1.1: Solvent Extraction from Plant Tissues

-

Sample Preparation: Plant tissues (e.g., leaves, stems, fruits) are harvested and oven-dried to a constant weight. The dried material is then ground into a fine powder.

-

Solvent Selection: 70% methanol in water has been shown to be highly effective for the maximal extraction of both CPT and HCPT from plant materials. For leaves, a 55% ethanol solution has also been reported as optimal.

-

Extraction Procedure:

-

Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with the chosen solvent in a Soxhlet apparatus for 24 hours.

-

Homogenate Extraction: The powdered material is mixed with the solvent at a ratio of 1:15 (g:mL) and homogenized at high speed for approximately 8 minutes.

-

Ultrasound-Assisted Extraction (UAE): For fruit powder, a natural deep eutectic solvent (NADES) with a 20% water content can be used at a liquid-solid ratio of 12 mL/g, with sonication for 20 minutes.

-

-

Concentration: The resulting extract is evaporated to dryness under vacuum. The residue is then redissolved in a suitable solvent, such as a chloroform-methanol mixture (1:1), for further analysis.

Protocol 2.1.2: Extraction from Hairy Root Cultures

-

Tissue and Media Separation: Hairy roots are separated from the liquid culture medium.

-

Tissue Extraction: The hairy root tissue is frozen, ground to a fine powder, and lyophilized. The dried powder is then extracted as described in Protocol 2.1.1.

-

Media Extraction: The alkaloids secreted into the liquid medium can also be extracted. The extraction procedure typically involves liquid-liquid extraction or solid-phase extraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of CPT and HCPT.

Protocol 2.2.1: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 10% to 40% acetonitrile in water over 15 minutes. An isocratic system of acetonitrile:water (45:55) has also been reported.

-

Flow Rate: A flow rate of 1 mL/min is generally used.

-

Detection: CPT is quantified at approximately 254 nm, while HCPT is detected at around 266 nm.

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram to a standard curve generated from authentic CPT and HCPT standards.

Biosynthetic Pathway and Experimental Workflow

Biosynthesis of 10-Hydroxycamptothecin

10-Hydroxycamptothecin is a derivative of camptothecin, which is a monoterpenoid indole alkaloid. The biosynthesis is a complex process involving multiple enzymatic steps. The conversion of CPT to HCPT is a key hydroxylation step.

Caption: Biosynthesis of 10-Hydroxycamptothecin from Tryptophan.

Experimental Workflow for Extraction and Analysis

The general workflow for the extraction and analysis of this compound from Camptotheca acuminata involves several key stages, from sample collection to data analysis.

Caption: General workflow for this compound extraction and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Examination of camptothecin and 10-hydroxycamptothecin in Camptotheca acuminata plant and cell culture, and the affected yields under several cell culture treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOCELL | Examination of camptothecin and 10-hydroxycamptothecin in Camptotheca acuminata plant and cell culture, and the affected yields under several cell culture treatments [techscience.com]

In Vivo and In Vitro Anticancer Activity of Hydroxycamptothecin: A Technical Guide

Introduction

Hydroxycamptothecin (HCPT), a derivative of the natural alkaloid camptothecin, is a potent anti-cancer agent that has demonstrated significant efficacy in both preclinical and clinical settings. Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, HCPT leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle.[1][3] This ultimately triggers cell cycle arrest and programmed cell death (apoptosis). This technical guide provides an in-depth overview of the in vivo and in vitro anticancer activities of this compound, with a focus on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy data.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1). The drug intercalates into the Top1-DNA cleavage complex, preventing the re-ligation of the single-strand break created by the enzyme.[1] This stabilized complex becomes a roadblock for the DNA replication machinery, leading to the formation of double-strand breaks and the activation of DNA damage response pathways.

A key mediator of the cellular response to HCPT-induced DNA damage is the tumor suppressor protein p53. Upon DNA damage, p53 is activated and transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).

dot

References

Hydroxycamptothecin Drug Resistance in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms underlying hydroxycamptothecin (HCPT) resistance in cancer cells. HCPT, a potent topoisomerase I inhibitor, is a critical component of various chemotherapy regimens. However, the development of drug resistance remains a significant clinical challenge. This document delineates the primary molecular pathways contributing to HCPT resistance, including alterations in drug targets, enhanced drug efflux, and the activation of pro-survival and anti-apoptotic signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel strategies to overcome HCPT resistance.

Core Mechanisms of this compound Resistance

Resistance to this compound is a multifaceted phenomenon driven by several key cellular adaptations. These mechanisms can be broadly categorized into three main areas:

-

Alterations in the Drug Target: Topoisomerase I: Modifications to the primary target of HCPT, DNA topoisomerase I (Topo I), can significantly reduce drug efficacy. This includes both quantitative changes in enzyme expression and qualitative changes through mutations.

-

Enhanced Drug Efflux: Cancer cells can actively pump HCPT out of the intracellular environment, thereby reducing its concentration at the site of action. This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters.

-

Activation of Survival and Anti-Apoptotic Pathways: Upregulation of DNA damage response (DDR) pathways and evasion of apoptosis are critical for cell survival following HCPT-induced DNA damage.

These resistance mechanisms are interconnected and often occur concurrently, presenting a complex challenge for effective cancer therapy.

Altered Drug Target: Topoisomerase I

The interaction between HCPT and Topo I is central to its cytotoxic effect. HCPT stabilizes the covalent complex formed between Topo I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication.[1][2] Resistance can arise from both quantitative and qualitative changes in Topo I.

Reduced Topoisomerase I Expression

A straightforward mechanism of resistance is the downregulation of Topo I expression. Lower levels of the target enzyme lead to a reduction in the formation of the drug-enzyme-DNA ternary complex, thus diminishing the cytotoxic effect of HCPT.[3][4] Studies have shown a correlation between low Topo I levels and increased resistance to Topo I inhibitors.[4]

Table 1: Topoisomerase I Protein Levels in NCI-60 Cancer Cell Lines

| Cancer Type | Mean Topo I Level (ng/mL/μg protein) | Range of Topo I Levels (ng/mL/μg protein) |

| Colon | 5.7 ± 2.4 | 0.9 - 9.8 |

| Leukemia | Not Specified in Abstract | Not Specified in Abstract |

| Central Nervous System | Not Specified in Abstract | Not Specified in Abstract |

| Renal | 1.8 ± 0.5 | Not Specified in Abstract |

| Overall NCI-60 Panel | 3.1 ± 2.0 | 0.9 - 9.8 |

Data extracted from a study on Topo I levels in the NCI-60 cancer cell line panel, which demonstrated that lower levels of Topo I were associated with increased resistance to Topo I inhibitors.

Mutations in the Topoisomerase I Gene (TOP1)

Mutations in the TOP1 gene can alter the structure of the Topo I enzyme, leading to reduced affinity for HCPT or affecting the stability of the ternary complex. These mutations are often located in regions critical for drug binding or enzyme function. For example, specific mutations in the core subdomain III and the linker domain of Topo I have been identified in SN38-resistant HCT116 colon cancer cells. While these mutations did not alter the overall expression or intrinsic activity of Topo I, they led to a decrease in the formation of Topo I-DNA cleavage complexes and a reduction in double-stranded break formation in the presence of the drug.

Enhanced Drug Efflux

Increased efflux of HCPT from cancer cells is a major mechanism of resistance, mediated by the overexpression of ABC transporters. These membrane proteins utilize ATP hydrolysis to actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell.

Role of ABC Transporters

Several members of the ABC transporter superfamily have been implicated in camptothecin resistance, including:

-

P-glycoprotein (P-gp/ABCB1): While some reports suggest limited resistance to certain camptothecins, its role in HCPT resistance is less defined.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter is known to efflux a variety of drugs and their conjugated metabolites.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Also known as Mitoxantrone Resistance Protein (MXR), BCRP is a key transporter in conferring resistance to camptothecins, including SN-38, the active metabolite of irinotecan.

Table 2: Efflux Ratios of ABCG2 Substrates in a Stably Transfected MDCK II Cell Line

| Compound (Concentration) | Mean MDCK II/ABCG2 Efflux Ratio (B to A / A to B) |

| Prazosin (2 μM) | 2.8 |

| SN-38 (2 μM) | 7.6 |

| CI-1033 (2 μM) | 2.4 |

| Mitoxantrone (10 μM) | 5.0 |

Data from a 96-well efflux assay used to identify ABCG2 substrates. A higher efflux ratio indicates greater transport out of the cell.

Activation of Survival and Anti-Apoptotic Pathways

Cancer cells can develop resistance to HCPT by upregulating pathways that counteract the drug-induced DNA damage and apoptosis.

DNA Damage Response and Repair

The formation of the HCPT-Topo I-DNA complex triggers the DNA Damage Response (DDR). While this response is initially aimed at repairing the damage, its chronic activation can lead to resistance. One key mechanism involves the ubiquitin-proteasome pathway (UPP), which mediates the degradation of Topo I. A higher basal level of Topo I phosphorylation can lead to its rapid degradation, thereby reducing the number of stable cleavage complexes and conferring resistance to camptothecins. Targeting other components of the DDR, such as PARP, ATM, and ATR, is an active area of research to overcome resistance to DNA damaging agents.

Evasion of Apoptosis

HCPT induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases 3, 7, 8, and 9. Resistance can emerge through the upregulation of anti-apoptotic proteins that inhibit these pathways. The Inhibitor of Apoptosis Proteins (IAPs) are key players in this process.

-

XIAP (X-linked inhibitor of apoptosis protein): Directly inhibits caspases-3, -7, and -9.

-

Survivin: Inhibits caspase-3 and -7 and plays a role in cell division.

Studies have shown that HCPT treatment can downregulate the expression of XIAP and survivin in colon cancer cells, and the combination of HCPT with 5-fluorouracil (5-FU) can synergistically induce apoptosis by further reducing the levels of these proteins. Conversely, overexpression of XIAP and survivin is associated with chemoresistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate HCPT resistance.

Quantification of Topoisomerase I Expression

5.1.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Topo I Protein Levels

This method allows for the quantitative measurement of Topo I protein in cell or tumor extracts.

-

Sample Preparation: Prepare protein extracts from cancer cell lines or tumor biopsies.

-

Assay Procedure: A two-site enzyme chemiluminescent immunoassay is a validated method.

-

Data Analysis: Quantify Topo I levels based on a standard curve generated with recombinant Topo I. Results are typically expressed as ng/mL of Topo I per μg of total protein extract.

5.1.2. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for TOP1 mRNA Levels

This technique is used to semi-quantitatively measure the mRNA expression of the TOP1 gene.

-

RNA Extraction: Isolate cytoplasmic polyadenylated RNA from cancer cell lines.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

PCR Amplification: Amplify the Topo I cDNA using specific primers.

-

Analysis: Analyze the PCR products by gel electrophoresis. The level of Topo I mRNA can be correlated with the cytotoxicity of camptothecin derivatives.

Drug Efflux Assays

5.2.1. Transwell Efflux Assay

This assay measures the directional transport of a compound across a monolayer of cells expressing a specific ABC transporter.

-

Cell Culture: Grow a polarized monolayer of cells (e.g., MDCKII cells stably transfected with an ABC transporter) on a porous membrane in a transwell insert. This creates an apical and a basolateral chamber.

-

Transport Experiment: Add the test compound (e.g., HCPT) to either the apical or basolateral chamber.

-

Sample Collection and Analysis: At various time points, collect samples from the opposite chamber and quantify the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio significantly greater than 1 indicates active efflux.

5.2.2. Vesicle Transport Assay

This assay uses inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter to directly measure ATP-dependent transport.

-

Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the transporter of interest.

-

Transport Reaction: Incubate the vesicles with the radiolabeled or fluorescently tagged test compound in the presence and absence of ATP.

-

Analysis: Measure the amount of compound accumulated inside the vesicles. ATP-dependent transport is calculated as the difference in accumulation between the samples with and without ATP.

Assessment of Apoptosis

5.3.1. Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

-

Cell Treatment: Treat cancer cells with HCPT or a control vehicle.

-

Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.

-

Enzymatic Reaction: Add a caspase-specific substrate that, when cleaved, produces a fluorescent or colorimetric signal. For example, a substrate for caspase-3/7 is DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric).

-

Signal Detection: Measure the signal using a spectrophotometer or fluorometer. The fold increase in caspase activity in treated cells compared to untreated controls is calculated.

Western Blotting for DNA Repair and Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in DNA repair and apoptosis.

-

Protein Extraction: Extract total protein from treated and untreated cancer cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., γH2AX for DNA double-strand breaks, PARP, Bcl-2, XIAP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., α-tubulin or GAPDH).

Cell Viability Assays

5.5.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of HCPT.

-

MTT Incubation: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes involved in HCPT resistance can aid in understanding these mechanisms.

Caption: Overview of HCPT action and resistance mechanisms.

Caption: HCPT-induced apoptotic signaling pathways.

Caption: Workflow for investigating HCPT resistance.

This guide provides a comprehensive overview of the known mechanisms of this compound resistance in cancer cells. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies to circumvent drug resistance and improve patient outcomes. The provided experimental protocols and data serve as a valuable resource for researchers in this field.

References

- 1. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camptothecin resistance is determined by the regulation of topoisomerase I degradation mediated by ubiquitin proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Target Validation Studies for Hydroxycamptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycamptothecin (HCPT), a derivative of the natural alkaloid camptothecin, is a potent anti-cancer agent with significant clinical relevance.[1][2] Its primary mechanism of action involves the inhibition of DNA Topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][3] This guide provides a comprehensive overview of the target validation studies for HCPT, focusing on its interaction with TOP1. It includes quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows to support further research and drug development efforts.

Primary Target: DNA Topoisomerase I (TOP1)

The central mechanism of HCPT's anti-tumor activity is its specific targeting of the nuclear enzyme DNA Topoisomerase I.[1] TOP1 alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. HCPT exerts its cytotoxic effects by binding to the TOP1-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand. This "trapped" complex interferes with the progression of replication forks, leading to the formation of irreversible double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Efficacy and Potency

The inhibitory activity of this compound has been quantified across various cancer cell lines and in direct enzymatic assays. The half-maximal inhibitory concentration (IC50) and the effective concentration (EC50) are key metrics for evaluating its potency.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Cell Growth Inhibition | BT-20 (Breast Cancer) | IC50 | 34.3 nM | |

| Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | IC50 | 7.27 nM | |

| Cell Growth Inhibition | Human Microvascular Endothelial Cells (HMEC) | IC50 | 0.31 µM | |

| HMEC Migration Inhibition | Human Microvascular Endothelial Cells (HMEC) | IC50 | 0.63 µM | |

| HMEC Tube Formation Inhibition | Human Microvascular Endothelial Cells (HMEC) | IC50 | 0.96 µM | |

| TOP1-mediated DNA Cleavage | pBR322 Plasmid DNA | EC50 | 0.35 µM | |

| Cell Growth Inhibition | HL-60 (Promyelocytic Leukemia) | IC50 | 0.01 - 1 µM range |

Mechanism of Action Visualization

The following diagram illustrates the core mechanism of this compound in stabilizing the TOP1-DNA covalent complex, which ultimately leads to cytotoxic DNA lesions.

Caption: Mechanism of this compound (HCPT) targeting Topoisomerase I.

Experimental Protocols for Target Validation

Validating TOP1 as the primary target of HCPT involves several key experimental procedures.

Topoisomerase I DNA Relaxation Assay

This in vitro assay directly measures the catalytic activity of TOP1 and its inhibition by HCPT.

Objective: To determine if HCPT inhibits the ability of TOP1 to relax supercoiled plasmid DNA.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pHOT1), purified human Topoisomerase I, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction tubes. A control with DMSO alone is essential.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a termination solution, often containing SDS and Proteinase K, to digest the TOP1 enzyme.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled (unreacted), relaxed (fully reacted), and intermediate topoisomers can be resolved.

-

Quantification: The inhibition of TOP1 activity is observed as a decrease in the formation of relaxed DNA compared to the control. The intensity of the DNA bands can be quantified to calculate IC50 values.

References

An In-depth Technical Guide to the Biosynthesis of Camptothecin and 10-Hydroxycamptothecin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of the potent anticancer alkaloids, camptothecin (CPT) and its derivative, 10-hydroxycamptothecin (HCPT). The document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark and stem of Camptotheca acuminata.[1] It exhibits significant antitumor activity by inhibiting DNA topoisomerase I.[2] The naturally occurring derivative, 10-hydroxycamptothecin, has shown to be more potent and less toxic than its precursor.[3] Due to the complex structure of these molecules, chemical synthesis is challenging, making the elucidation of their biosynthetic pathway crucial for developing alternative production strategies, such as metabolic engineering in plants or microbial hosts.

This guide will delve into the core aspects of CPT and HCPT biosynthesis, providing researchers with the necessary information to explore this intricate pathway.

Biosynthetic Pathway of Camptothecin and 10-Hydroxycamptothecin

The biosynthesis of camptothecin is a complex process that involves the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways to produce the central precursor, strictosidine. The subsequent post-strictosidine pathway, involving a series of oxidations, cyclizations, and rearrangements, leads to the formation of the camptothecin scaffold. The final hydroxylation step at the C-10 position yields 10-hydroxycamptothecin.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key stages in the biosynthesis of camptothecin and 10-hydroxycamptothecin, from primary metabolites to the final products.

References

10-Hydroxycamptothecin: A Technical Guide to its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxycamptothecin (HCPT), a natural derivative of camptothecin, has garnered significant interest in oncology for its potent anti-tumor activity. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies associated with this promising compound. We will delve into its mechanism of action as a topoisomerase I inhibitor, present its cytotoxic and pharmacokinetic profiles in tabular format, and provide detailed protocols for its synthesis, isolation, and biological evaluation. Furthermore, this guide includes visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

The journey of 10-Hydroxycamptothecin is intrinsically linked to the discovery of its parent compound, camptothecin.

-

1966: Camptothecin, a quinoline-based alkaloid, was first isolated from the bark and stem of the Camptotheca acuminata tree, a native of China, by Dr. Monroe E. Wall and Dr. Mansukh C. Wani.[1] This discovery was the result of a large-scale screening of natural products for potential anti-cancer agents.

-

Early 1970s: Initial clinical trials with the sodium salt of camptothecin were disappointing due to its low solubility and severe, unpredictable toxicity, including hemorrhagic cystitis.[1]

-

1970s: Concurrently, 10-Hydroxycamptothecin was developed in China as a less toxic and potentially more effective alternative to camptothecin.[2] It is also a naturally occurring derivative found in Camptotheca acuminata.[2]

-

1985: The mechanism of action for camptothecins was elucidated, revealing that they specifically target and inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair. This discovery renewed interest in the clinical potential of these compounds.

-

Present: 10-Hydroxycamptothecin continues to be investigated for its therapeutic potential and serves as a key intermediate in the synthesis of other camptothecin analogs, such as irinotecan and topotecan, which have been approved for clinical use. It has been the subject of preclinical and clinical investigations, including a clinical trial for myelodysplastic syndrome (NCT00956787).

Caption: A brief overview of the key milestones in the development of 10-Hydroxycamptothecin.

Mechanism of Action

10-Hydroxycamptothecin exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.

-

Topoisomerase I Function: During DNA replication and transcription, topoisomerase I relieves torsional stress in the DNA double helix by creating transient single-strand breaks.

-

HCPT Intervention: 10-Hydroxycamptothecin intercalates into the DNA-topoisomerase I complex and stabilizes it. This prevents the re-ligation of the single-strand break.

-

DNA Damage and Cell Death: The stabilized complex leads to the accumulation of single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, a lethal event for the cell. This triggers cell cycle arrest, typically in the G2/M phase, and ultimately leads to apoptosis (programmed cell death).

Caption: The signaling pathway illustrating how 10-Hydroxycamptothecin induces apoptosis.

Quantitative Data

Table 1: In Vitro Cytotoxicity of 10-Hydroxycamptothecin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT-20 | Breast Adenocarcinoma | 34.3 | |

| MDA-MB-231 | Breast Adenocarcinoma | 7.27 | |

| Colo 205 | Colon Cancer | 5-20 | |

| SW1116 | Colon Cancer | Dose-dependent inhibition | |

| HMEC | Human Microvascular Endothelial Cells | 310 |

Table 2: Pharmacokinetic Parameters of 10-Hydroxycamptothecin in Rats (Intravenous Administration)

| Dose (mg/kg) | Pharmacokinetic Model | Terminal Elimination Half-life (t½) (min) |

| 1 | Two-compartment | 30.5 |

| 3 | Three-compartment | 140.4 |

| 10 | Three-compartment | 428.6 |

Experimental Protocols

Synthesis of 10-Hydroxycamptothecin from Camptothecin

This protocol is a multi-step chemical synthesis.

Caption: A simplified workflow for the chemical synthesis of 10-Hydroxycamptothecin.

Materials:

-

Camptothecin

-

Platinum(IV) oxide (PtO2)

-

Acetic acid (HOAc)

-

Hydrogen gas (H2)

-

Lead(IV) acetate (Pb(OAc)4)

-

Helium gas

-

Celite

-

Hydrochloric acid (HCl)

-

Chloroform

-

Methanol

-

Ethyl acetate

Procedure:

-

Hydrogenation:

-

In a suitable reaction vessel, combine camptothecin, pre-reduced platinum(IV) oxide (Pt0), and acetic acid.

-

Subject the mixture to 1 atmosphere of hydrogen gas for approximately 8.5 hours, or until the theoretical amount of hydrogen is absorbed.

-

Degas the reaction mixture with helium and filter through celite, washing with acetic acid. The resulting solution contains 1,2,6,7-tetrahydroxy-camptothecin.

-

-

Oxidation:

-

Immediately treat the solution from the previous step with lead(IV) acetate in portions, stirring vigorously under a helium atmosphere for 30 minutes.

-

Evaporate the solvent to obtain a gummy residue.

-

Triturate the residue with cold water to produce a light brown solid. Collect the solid by filtration, wash with cold water, and air dry.

-

-

Purification:

-

The crude solid is a mixture of 10-hydroxycamptothecin, 10-acetoxycamptothecin, and unreacted camptothecin.

-

Reflux the crude mixture in 50% acetic acid overnight.

-

Cool the reaction mixture, concentrate it, and precipitate the solid by adding cold water.

-

Filter, wash with cold water, and dry the solid.

-

Triturate the solid with 0.5% aqueous HCl to dissolve the water-soluble components.

-

Remove the insoluble unreacted camptothecin by filtration.

-

Extract the water-soluble fraction with chloroform.

-

Crystallize the pure 10-hydroxycamptothecin from a boiling solution of 20% methanol in chloroform by the dropwise addition of ethyl acetate until turbidity appears.

-

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT assay to determine the IC50 of 10-Hydroxycamptothecin.

Caption: A schematic of the experimental workflow for determining cytotoxicity using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

10-Hydroxycamptothecin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 10-Hydroxycamptothecin in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis: Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of 10-Hydroxycamptothecin on the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

10-Hydroxycamptothecin stock solution (in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of 10-Hydroxycamptothecin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity. Gate the populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle to determine the percentage of cells in each phase.

Apoptosis Detection: Western Blotting for Cleaved Caspase-3

This protocol outlines the detection of apoptosis by measuring the level of cleaved caspase-3 using Western blotting.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

10-Hydroxycamptothecin stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-cleaved caspase-3)

-

Secondary antibody (HRP-conjugated)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with 10-Hydroxycamptothecin, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and then add the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to cleaved caspase-3 will indicate the level of apoptosis. Normalize the results to a loading control like β-actin or GAPDH.

Conclusion

10-Hydroxycamptothecin has a rich history, from its origins as a natural product to its current role as a valuable anti-cancer agent and a precursor for other clinically approved drugs. Its well-defined mechanism of action, targeting a fundamental process in cell replication, makes it a potent cytotoxic agent against a range of cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of 10-Hydroxycamptothecin and its derivatives. As our understanding of cancer biology deepens, the therapeutic potential of this important compound and its analogs will continue to be an active area of research and development.

References

The In Vitro Antitumor Spectrum of 10-Hydroxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antitumor activity of 10-Hydroxycamptothecin (10-HCPT), a potent derivative of camptothecin.[1][2][3] As a DNA topoisomerase I inhibitor, 10-HCPT has demonstrated significant efficacy across a broad range of cancer cell lines.[2][4] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Cytotoxicity Profile of 10-Hydroxycamptothecin

10-HCPT exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies. A summary of these findings is presented below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 7.27 | |

| BT-20 | Breast Cancer | 34.3 | |

| Colo 205 | Colon Cancer | 5-20 (Significant Proliferation Inhibition) | |

| SMS-KCNR | Neuroblastoma | 2.5-20 (Apoptosis Induction) | |

| MG-63 | Osteosarcoma | 20-80 (Apoptosis Induction) | |

| Human Microvascular Endothelial Cells (HMEC) | Endothelial Cells | 310 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antitumor effects of 10-HCPT.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with varying concentrations of 10-HCPT (e.g., 0, 20, 40, 80 nM) and incubated for 24 to 72 hours.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

Apoptosis Analysis (DAPI Staining and Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism of 10-HCPT's antitumor activity.

-

DAPI Staining for Morphological Assessment:

-

Cells are treated with 10-HCPT for a specified time (e.g., 48 hours).

-

The cells are then fixed and stained with DAPI (4',6-diamidino-2-phenylindole).

-

Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and fragmentation, observed under a fluorescence microscope.

-

-

Flow Cytometry for Quantification of Apoptosis:

-

Following drug treatment, both adherent and floating cells are collected.

-

Cells are washed with PBS and then resuspended in a binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The samples are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

-

Cell Cycle Analysis (Flow Cytometry)

10-HCPT is known to induce cell cycle arrest, particularly in the G2/M phase.

-